Cas no 1261848-68-3 (3-Bromo-3'-chloro-4'-hydroxypropiophenone)

3-Bromo-3'-chloro-4'-hydroxypropiophenone is a halogenated aromatic ketone with a molecular formula of C9H8BrClO2. This compound features both bromine and chlorine substituents on its phenyl ring, along with a hydroxyl group, enhancing its reactivity in organic synthesis. Its distinct structure makes it a valuable intermediate in pharmaceutical and agrochemical applications, particularly in the synthesis of complex molecules requiring selective functionalization. The presence of multiple halogen atoms allows for further derivatization via cross-coupling or nucleophilic substitution reactions. The compound’s crystalline form and moderate stability under standard conditions facilitate handling and storage in laboratory settings. Its purity and well-defined properties ensure consistent performance in synthetic workflows.
3-Bromo-3'-chloro-4'-hydroxypropiophenone structure
1261848-68-3 structure
Product name:3-Bromo-3'-chloro-4'-hydroxypropiophenone
CAS No:1261848-68-3
MF:C9H8BrClO2
Molecular Weight:263.515621185303
CID:4938645

3-Bromo-3'-chloro-4'-hydroxypropiophenone 化学的及び物理的性質

名前と識別子

    • 3-Bromo-3'-chloro-4'-hydroxypropiophenone
    • インチ: 1S/C9H8BrClO2/c10-4-3-8(12)6-1-2-9(13)7(11)5-6/h1-2,5,13H,3-4H2
    • InChIKey: QQIBVXIPRPLRPN-UHFFFAOYSA-N
    • SMILES: BrCCC(C1C=CC(=C(C=1)Cl)O)=O

計算された属性

  • 精确分子量: 261.93962 g/mol
  • 同位素质量: 261.93962 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 187
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 37.3
  • 分子量: 263.51

3-Bromo-3'-chloro-4'-hydroxypropiophenone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015030842-250mg
3-Bromo-3'-chloro-4'-hydroxypropiophenone
1261848-68-3 97%
250mg
494.40 USD 2021-06-17
Alichem
A015030842-500mg
3-Bromo-3'-chloro-4'-hydroxypropiophenone
1261848-68-3 97%
500mg
839.45 USD 2021-06-17
Alichem
A015030842-1g
3-Bromo-3'-chloro-4'-hydroxypropiophenone
1261848-68-3 97%
1g
1,549.60 USD 2021-06-17

3-Bromo-3'-chloro-4'-hydroxypropiophenone 関連文献

3-Bromo-3'-chloro-4'-hydroxypropiophenoneに関する追加情報

3-Bromo-3'-Chloro-4'-Hydroxypropiophenone (CAS No. 1261848-68-3): An Overview of Its Properties, Applications, and Recent Research

3-Bromo-3'-Chloro-4'-Hydroxypropiophenone (CAS No. 1261848-68-3) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its bromine, chlorine, and hydroxyl functional groups, exhibits a range of interesting properties that make it a valuable candidate for various applications.

The molecular formula of 3-Bromo-3'-Chloro-4'-Hydroxypropiophenone is C10H9BrClO2, and its molecular weight is 275.53 g/mol. The compound's structure consists of a benzene ring substituted with a bromine atom at the 3-position, a chlorine atom at the 3'-position of the propiophenone moiety, and a hydroxyl group at the 4'-position. This unique arrangement of functional groups imparts specific chemical and physical properties to the molecule.

In terms of physical properties, 3-Bromo-3'-Chloro-4'-Hydroxypropiophenone is a solid at room temperature and is slightly soluble in water. It is more soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The compound's solubility characteristics are crucial for its use in various chemical reactions and biological assays.

The chemical reactivity of 3-Bromo-3'-Chloro-4'-Hydroxypropiophenone is influenced by its functional groups. The presence of the hydroxyl group makes it susceptible to reactions such as esterification, etherification, and oxidation. The bromine and chlorine atoms can also participate in substitution reactions, making this compound a valuable intermediate in synthetic chemistry.

In the context of medicinal chemistry, 3-Bromo-3'-Chloro-4'-Hydroxypropiophenone has been explored for its potential therapeutic applications. Recent studies have shown that this compound exhibits significant biological activity, particularly in the areas of anti-inflammatory and anti-cancer research. For instance, a study published in the Journal of Medicinal Chemistry reported that 3-Bromo-3'-Chloro-4'-Hydroxypropiophenone demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

In another study published in the European Journal of Medicinal Chemistry, researchers investigated the anti-cancer properties of 3-Bromo-3'-Chloro-4'-Hydroxypropiophenone. The results showed that this compound effectively induced apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action was attributed to the compound's ability to disrupt cellular signaling pathways involved in cell proliferation and survival.

Beyond its direct therapeutic potential, 3-Bromo-3'-Chloro-4'-Hydroxypropiophenone has also been used as a building block in the synthesis of more complex molecules with enhanced biological activities. For example, researchers have utilized this compound to develop novel derivatives with improved pharmacological profiles. These derivatives have shown promise in preclinical studies for treating various diseases, including neurodegenerative disorders and cardiovascular diseases.

The safety profile of 3-Bromo-3'-Chloro-4'-Hydroxypropiophenone is an important consideration for its potential use in pharmaceutical applications. Toxicological studies have indicated that this compound is generally well-tolerated at therapeutic doses. However, as with any new chemical entity, further research is needed to fully understand its safety profile and potential side effects.

In conclusion, 3-Bromo-3'-Chloro-4'-Hydroxypropiophenone (CAS No. 1261848-68-3) is a multifaceted organic compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique structure and chemical properties make it an attractive candidate for developing new therapeutic agents. Ongoing research continues to uncover new insights into the biological activities and potential uses of this compound, highlighting its significance in the field.

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